2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide
Description
The compound 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide (hereafter referred to as Compound X) is a benzamide derivative with the molecular formula C₁₇H₁₄Cl₅N₃OS (average mass: 485.629 g/mol). Its structure features a 3-methylbenzamide core linked to a trichloroethylamine moiety modified by a carbamothioyl group substituted with 2,5-dichlorophenyl (Fig. 1). Key characteristics include:
Properties
Molecular Formula |
C17H14Cl5N3OS |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-8-10(18)6-7-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
MRPCHWDCEGFFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2,5-dichlorophenyl isothiocyanate to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamothioyl group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Converts the carbamothioyl moiety to urea, releasing H₂S₂O₃ (thiosulfate) .
-
Basic hydrolysis : Generates thiourea derivatives via nucleophilic substitution .
Spectral Evidence :
| Reaction | IR Absorption (cm⁻¹) |
|---|---|
| C=O (amide) | 1670–1665 |
| NH (amide) | 3340–3050 |
| C=S (thiocarbamide) | 1166–1160 |
Reduction Reactions
The compound undergoes reduction at specific functional groups:
-
Nitro group reduction : If present, nitro groups (e.g., in analogous structures) are reduced to amines via bioreduction, forming reactive intermediates.
-
Trichloroethyl group : Resistant to conventional reductions but may participate in nucleophilic substitutions.
Substitution Reactions
The trichloroethyl group and carbamothioyl moiety enable diverse substitutions:
-
Nucleophilic displacement : Trichloroethyl interacts with nucleophiles (e.g., amines, thiols) to form novel derivatives.
-
Thiolysis : Carbamothioyl groups react with thiols to yield thiol derivatives .
Biological Activity Mechanisms
The compound’s interactions with biological systems are driven by:
-
Enzyme binding : The trichloroethyl group and carbamothioyl moiety facilitate binding to target enzymes (e.g., dihydrofolate reductase) .
-
Electrophilic reactivity : The carbamothioyl group may act as an electrophilic center, enabling covalent modifications of biomolecules.
Key Spectral Data :
| Technique | Observed Signal |
|---|---|
| ¹H NMR | CH₂ (δ 3.78), aromatic protons (δ 7.20–7.63) |
| ¹³C NMR | C=O (δ 168.6–165.6), C=S (δ 184.1–181.8) |
| MS | Molecular ion peak at m/z 461.7 |
Structural Variants and Reactivity
Comparative analysis with analogs highlights reactivity trends:
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| 2-Methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide | Trichloroethyl + carbamothioyl | High electrophilicity, enzyme-targeting |
| 2,2,2-Trichloro-N-(2-methylphenyl)acetamide | Lacks thioamide | Reduced nucleophilic reactivity |
| 4-Methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide | Nitrophenyl substitution | Enhanced electron-withdrawing effects |
This compound’s unique combination of functional groups positions it as a versatile scaffold for medicinal chemistry applications, including antimicrobial and anticancer research.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Thiadiazole vs.
- Chlorination Patterns : Compound X’s 2,5-dichlorophenyl substituent contrasts with the 2,4-dichloro or 2,6-dichloro patterns in analogues (), affecting steric bulk and electronic properties.
- Flexibility : Unlike rigid thiadiazole derivatives, Compound X’s lack of stereocenters allows for adaptable binding modes .
Biological Activity
2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple chlorinated phenyl groups and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 437.60 g/mol. The presence of chlorine atoms contributes to its biological activity and environmental persistence.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties. Its mechanism may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.
- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent.
- Mechanism of Action : The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
Antitumor Studies
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Disruption of cell cycle regulation |
Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells compared to normal cells. The selectivity index was calculated as follows:
For example, if the IC50 for normal fibroblasts was found to be 50 µM while for MCF-7 it was 10 µM:
This indicates a five-fold higher toxicity towards cancer cells.
Environmental Impact and Safety
Given the presence of multiple chlorine atoms, the environmental impact and safety profile of this compound are critical areas of concern. Studies have indicated potential bioaccumulation in aquatic organisms, leading to ecological risks. Safety data sheets recommend strict handling precautions due to its toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for synthesizing 2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the trichloroethylamine intermediate, followed by carbamothioyl derivatization. For example, a similar benzamide derivative was synthesized using acetonitrile:water (3:1) as solvent, with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride as a coupling agent, stirred for 72 hours at room temperature . Purification via crystallization (methanol:water, 4:1) yields ~75% product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodological Answer : Use NMR to confirm proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, NH signals at δ 8.5–9.5 ppm) and NMR to identify carbonyl carbons (~170 ppm). IR spectroscopy detects thiourea C=S stretching (~1250 cm) and amide N–H bending (~1550 cm). Compare experimental data with DFT-optimized structures (B3LYP/6-311G(d,p)) to resolve discrepancies .
Q. What crystallographic strategies ensure accurate determination of its molecular conformation?
- Methodological Answer : Employ single-crystal X-ray diffraction (SHELXL ) to resolve hydrogen bonding (e.g., C–H···O/S interactions stabilizing the thiourea moiety). For example, in analogous compounds, intermolecular C16–H16B···O2 and intramolecular N2–H2···O1 interactions were critical for lattice stabilization . Use Olex2 or SHELXPRO for refinement, ensuring R-factor < 0.05.
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict biological activity and resolve experimental contradictions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic sites . For docking (AutoDock Vina ), prepare the protein (e.g., COVID-19 main protease, PDB: 6LU7) by removing water and adding polar hydrogens. Use a grid box covering the active site (20 Å), with exhaustiveness = 20. Validate docking poses by comparing binding energies (ΔG < -8 kcal/mol) and RMSD (<2 Å) against co-crystallized ligands .
Q. What strategies address discrepancies between theoretical and experimental data in molecular interaction studies?
- Methodological Answer : When DFT-optimized bond lengths deviate from crystallographic data (e.g., C–S bond by 0.02 Å), re-evaluate basis set selection (e.g., switch to def2-TZVP) or solvent effects (PCM model). For docking vs. bioassay mismatches, refine force field parameters (e.g., AMBER for protein flexibility) or incorporate entropy corrections .
Q. How can Hirshfeld surface analysis and energy frameworks quantify intermolecular interactions in crystalline forms?
- Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to visualize contact contributions (e.g., H···Cl interactions >30%). Energy frameworks quantify interaction energies (E) from electrostatic, dispersion, and polarization terms. For example, in a related benzamide, C–H···π interactions contributed -15 kJ/mol to lattice stability .
Q. What safety protocols are critical for handling chlorinated benzamide derivatives during synthesis?
- Methodological Answer : Use fume hoods for reactions involving trichloroethylamine (volatile, toxic). Quench excess reagents (e.g., acyl chlorides) with ice-cold sodium bicarbonate. Store waste separately in halogen-resistant containers and dispose via licensed hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
